molecular formula C14H19NO3 B12338370 Methyl 4-benzyl-2-methylmorpholine-3-carboxylate

Methyl 4-benzyl-2-methylmorpholine-3-carboxylate

Cat. No.: B12338370
M. Wt: 249.30 g/mol
InChI Key: RURQICYALJPPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzyl-2-methylmorpholine-3-carboxylate is a synthetically valuable morpholine derivative designed for research and development, particularly in medicinal chemistry. As a chiral building block, its core morpholine structure is a privileged scaffold in drug discovery, frequently found in compounds with diverse therapeutic applications . This compound is primarily of interest in the synthesis of novel molecules for oncological research. Structural analogs of 4-benzylmorpholine-3-carboxylate have been utilized as key intermediates in the synthesis of morpholine-conjugated benzophenone analogues, which have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including murine Dalton's Lymphoma (DLA), Ehrlich Ascites Carcinoma (EAC), human breast adenocarcinoma (MCF-7), and lung carcinoma (A549) . The proposed mechanism of action for such morpholine derivatives often involves targeting mitogenic and cell survival signaling pathways, potentially leading to the induction of apoptotic cell death in tumor cells . Researchers value this compound for its potential to inhibit tumor cell proliferation and its role in exploring structure-activity relationships (SAR) in the design of new cytotoxic agents . It is commonly used in organic synthesis, including alkylation reactions and the formation of complex hydrazide derivatives for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Safety Information: Based on similar morpholine-carboxylate compounds, this material may be classified with the signal word "Warning" and have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-benzyl-2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

RURQICYALJPPBM-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Chiral Glycerin Chlorohydrin-Based Synthesis

A patent by CN102212040A outlines a stereoselective route starting with chiral glycerin chlorohydrin and benzylamine. The process involves three critical stages:

  • Formation of 3-Benzamido-1,2-Propanediol Intermediate : Chiral glycerin chlorohydrin reacts with benzylamine to yield (2R,3R)-3-benzamido-1,2-propanediol. This step ensures retention of chirality through controlled nucleophilic substitution.
  • N-Haloacetylation and Ring-Closing : Treatment with chloroacetyl chloride generates a mixture of N-chloroacetyl and esterified intermediates. Under basic conditions (e.g., sodium hydride in tetrahydrofuran), these intermediates undergo cyclization to form 2-hydroxymethyl-4-benzyl-morpholine-3-ketone derivatives.
  • Reduction and Esterification : Sodium borohydride reduces the ketone to a secondary alcohol, followed by esterification with methyl chloroformate to yield the target compound. This method achieves >90% enantiomeric excess (ee) but requires meticulous purification after each step.

Morpholine Ring Functionalization via Methyl Chloroformate

VulcanChem’s protocol for methyl 4-benzylmorpholine-2-carboxylate hydrochloride provides a template adaptable to the 3-carboxylate derivative. Key modifications include:

  • Substrate Selection : Using pre-formed 4-benzyl-2-methylmorpholine instead of 4-benzylmorpholine to introduce the methyl group at position 2.
  • Esterification Conditions : Reacting the morpholine precursor with methyl chloroformate in acetonitrile at 0–5°C, with triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, achieving 75–80% yield after recrystallization.
  • Acid Scavenging : Hydrochloride salt formation stabilizes the product, enhancing solubility for subsequent coupling reactions.

Palladium-Catalyzed Coupling for Chirality Transfer

WO2021059220A1 describes a method for synthesizing related morpholine-piperidine hybrids, offering insights into stereo-retentive strategies:

  • Chiral Pool Utilization : (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine serves as a chiral building block. The methyl group at position 2 is introduced via alkylation of a morpholine enolate.
  • Esterification via Cyanate Intermediate : Methylation of a cyanate intermediate generated from the morpholine precursor ensures regioselective carboxylation at position 3. This step employs methyl iodide in dimethylformamide (DMF) with potassium carbonate.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

  • Cyclization Reactions : Tetrahydrofuran (THF) and dichloromethane are preferred for ring-closing steps due to their ability to stabilize transition states. Reactions conducted at −10°C to 0°C minimize side products like over-alkylated derivatives.
  • Esterification : Polar aprotic solvents (e.g., acetonitrile) enhance the reactivity of methyl chloroformate, while temperatures below 10°C prevent racemization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • NMR Analysis :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, COOCH₂), 3.89–3.72 (m, 4H, morpholine-H), 2.65 (s, 3H, N-CH₃).
    • ¹³C NMR : 170.8 (C=O), 135.2–128.4 (Ar-C), 66.1 (OCH₂), 52.4 (N-CH₃).

Chromatographic Purity Assessment

  • HPLC : C18 column (5 µm, 4.6 × 250 mm), mobile phase 60:40 acetonitrile/water, flow rate 1.0 mL/min. Retention time: 8.2 min; purity >99%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Step Yield (%) Purity (%) Chirality Control
Chiral Glycerin Glycerin chlorohydrin Ring-closing 65 95 High (90% ee)
Morpholine Functionalization 4-Benzyl-2-methylmorpholine Esterification 78 99 Moderate
Palladium-Catalyzed (2S,5S)-Morpholine Cyanate methylation 70 97 High (98% ee)

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that compounds with similar structural features to methyl 4-benzyl-2-methylmorpholine-3-carboxylate may exhibit anticonvulsant properties. For instance, studies have shown that derivatives of benzyl-substituted morpholines demonstrate significant activity in rodent seizure models, suggesting potential therapeutic applications in epilepsy treatment .

2. Drug Discovery

The compound's structural characteristics make it a candidate for drug discovery programs targeting various biological pathways. Its interaction with specific enzymes and receptors is crucial for optimizing its therapeutic use . The binding affinity studies can elucidate mechanisms of action, guiding the development of more effective derivatives.

Organic Synthesis Applications

1. Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives with enhanced biological activity or improved pharmacological properties . This versatility is essential for developing new compounds with specific desired effects.

2. Reaction Pathways

The compound can participate in several chemical reactions, including:

  • N-Heterocycle Formation : Useful in synthesizing complex heterocyclic compounds.
  • Esterification Reactions : Converting carboxylic acids into esters, which are often more reactive and useful in further synthetic pathways.

Case Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant activity of this compound analogs using the maximal electroshock (MES) test in rodents. Results indicated that certain modifications at the benzyl position significantly enhanced seizure protection compared to traditional antiepileptic drugs .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzyl-substituted morpholines, including this compound. The study revealed that non-bulky substituents at specific positions led to improved anticonvulsant profiles, emphasizing the importance of molecular structure in drug efficacy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Morpholine-Based Analogues
  • Benzyl (R)-3-(Hydroxymethyl)morpholine-4-carboxylate (CAS 1596871-45-2): This compound shares the benzyl and carboxylate substituents but differs in the hydroxymethyl group at position 3 and the absence of the 2-methyl group. Such structural variations may influence pharmacokinetic properties, such as metabolic stability or binding affinity to biological targets .
  • Fluorovinyl- and Cyclopropylmethyl-Substituted Morpholine Carboxylates: Compounds with fluorovinyl or cyclopropylmethyl groups (e.g., from ) exhibit distinct electronic and steric effects. These differences could impact reactivity in cross-coupling reactions or interactions with enzymatic active sites .
2.2. Non-Morpholine Carboxylates
  • Methyl 3-Amino-4-Methylthiophene-2-Carboxylate: A thiophene-ring-based ester, this compound lacks the morpholine oxygen but includes an amino group. The aromatic thiophene core may confer greater π-π stacking interactions in crystal structures, while the amino group enables hydrogen bonding, affecting solubility and crystallinity. Such differences highlight how ring heteroatoms (O in morpholine vs. S in thiophene) modulate electronic properties and intermolecular interactions .
  • 4-Bromo-3-Methylbenzoic Acid: As a benzoic acid derivative, this compound lacks the ester functionality and morpholine ring. The carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5), contrasting with the neutral ester group in the target compound.

Physicochemical Properties

Property Methyl 4-Benzyl-2-Methylmorpholine-3-Carboxylate Benzyl (R)-3-(Hydroxymethyl)morpholine-4-carboxylate Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
Molecular Weight ~279.3 g/mol (estimated) 251.28 g/mol ~185.2 g/mol
Lipophilicity (LogP) High (due to benzyl/methyl groups) Moderate (hydroxymethyl increases polarity) Moderate (thiophene and amino balance)
Solubility Low in water, high in organic solvents Moderate in polar solvents (e.g., DMSO) Moderate in polar aprotic solvents
Thermal Stability Stable up to ~200°C (inferred from ester analogs) Likely lower due to hydroxyl group Stable (aromatic thiophene core)

Note: Data inferred from structural analogs and methyl ester properties in , and 9.

Crystallographic and Structural Insights

  • Crystallographic tools like SHELX and Mercury () are critical for analyzing the target compound’s conformation. The 2-methyl group may induce puckering in the morpholine ring, as described by Cremer and Pople’s puckering coordinates ().
  • Hydrogen bonding patterns () are likely influenced by the ester oxygen, which could act as a hydrogen-bond acceptor, contrasting with hydroxymethyl-containing analogs that participate in donor-acceptor interactions .

Biological Activity

Methyl 4-benzyl-2-methylmorpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding studies and its applications in the synthesis of complex molecules. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. The presence of both a benzyl group and a methyl group on the morpholine ring contributes to its unique chemical properties. The compound can be represented as follows:

C1H1NC2H2C3H3C4H4\text{C}_1\text{H}_1\text{N}\text{C}_2\text{H}_2\text{C}_3\text{H}_3\text{C}_4\text{H}_4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can lead to various biological effects, including:

  • Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, which may influence signaling pathways associated with various physiological processes.
  • Enzymatic Modulation : It may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways relevant to disease states.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various biological assays:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Activity : Its potential analgesic properties have also been noted, indicating possible applications in pain management therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications of the compound can enhance or diminish its biological activity. For instance, variations in substituents on the morpholine ring can significantly impact binding affinity and efficacy at target sites .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Prostate Cancer Cell Lines : In studies involving human prostate cancer cell lines (LNCaP), compounds similar to this compound were evaluated for their antiandrogenic properties, suggesting that structural analogs could influence cancer cell proliferation through receptor interactions .
  • Histone Deacetylase (HDAC) Inhibition : Compounds derived from this morpholine framework have shown promising HDAC inhibitory activity, indicating potential roles in cancer therapy by modulating gene expression .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals distinct differences in biological activity based on structural variations:

Compound NameActivity TypeKey Findings
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidic acidAntiandrogenSignificant binding affinity in LNCaP cells
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionateAnticancerEffective against various tumor cell lines
This compoundAnti-inflammatoryPotential therapeutic candidate for inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.